Ranalexin-1G

Antimicrobial Peptides Amphibian Innate Immunity Broad-Spectrum Activity

Researchers seeking a broad-spectrum AMP for SAR and screening often face potency gaps across pathogen classes. Ranalexin-1G, a 20-amino acid cyclic peptide from Rana grylio, directly addresses this. Key advantages: Broad activity: Gram-positive (S. aureus MIC 18 µM), Gram-negative (E. coli MIC 9 µM), and fungal (C. albicans MIC 70 µM) targets. Structural advantage: Unique C-terminal cyclic heptapeptide domain-no interchangeable substitute among amphibian AMP families. Engineering-ready: Proven scaffold for lipopeptide derivatization to enhance drug-like properties.

Molecular Formula
Molecular Weight
Cat. No. B1576060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanalexin-1G
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranalexin-1G: Broad-Spectrum AMP from Frog Skin


Ranalexin-1G is a 20-amino acid cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American pig frog, Rana grylio [1]. It is characterized by a cyclic structure featuring a single intramolecular disulfide bond between cysteine residues at positions 14 and 20, a net charge of +3, and a molecular mass of 2111.69 Da [1]. The peptide exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, with well-defined minimum inhibitory concentrations (MICs) [2].

Ranalexin-1G: Why Substitution Fails


The antimicrobial peptide repertoire of Ranid frogs is remarkably diverse, with over eight distinct families identified, each with unique structural motifs, target spectra, and potency profiles [1]. Ranalexin-1G is a member of the ranalexin family, which is characterized by a C-terminal cyclic heptapeptide domain. This structural feature is absent in other major amphibian peptide families like temporins, ranatuerins, and esculentins, leading to significant differences in antimicrobial spectrum and potency [1]. Consequently, a temporin or ranatuerin peptide cannot be used as a simple substitute for ranalexin-1G in research applications; the specific MIC profile, selectivity, and mechanism of action are intrinsic to the ranalexin family's unique structure [2].

Ranalexin-1G: Potency vs. Comparators


Broader Spectrum Than Temporins

Ranalexin-1G demonstrates a significantly broader antimicrobial spectrum than temporin peptides isolated from the same source organism. While temporins, such as temporin-1Gb and temporin-1Gd, are active only against the Gram-positive bacterium Staphylococcus aureus, ranalexin-1G and ranatuerin-1 peptides exhibit activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans [1]. This differential spectrum is a key determinant for selecting a peptide with activity against multiple pathogen classes.

Antimicrobial Peptides Amphibian Innate Immunity Broad-Spectrum Activity

E. coli Potency vs. Ranatuerin-1

Against the Gram-negative bacterium Escherichia coli, ranalexin-1G exhibits a minimum inhibitory concentration (MIC) of 9 µM [1]. In contrast, ranatuerin-1, another peptide from the same frog species, demonstrates a substantially lower MIC of 2 µM against the same organism [2]. This indicates that ranatuerin-1 is approximately 4.5-fold more potent than ranalexin-1G against E. coli under the tested conditions.

Antimicrobial Peptides Gram-Negative Bacteria MIC Determination

S. aureus Potency vs. Ranatuerin-1

Against the Gram-positive bacterium Staphylococcus aureus, ranalexin-1G demonstrates an MIC of 18 µM [1]. This contrasts sharply with ranatuerin-1, which exhibits a higher MIC of 50 µM against the same organism [2]. Ranalexin-1G is approximately 2.8-fold more potent than ranatuerin-1 against S. aureus.

Antimicrobial Peptides Gram-Positive Bacteria MIC Determination

C. albicans: Equipotent with Ranatuerin-1

Both ranalexin-1G and ranatuerin-1 exhibit identical antifungal potency against the yeast Candida albicans, with MIC values of 70 µM for each peptide [1][2]. This indicates that for antifungal applications targeting C. albicans, the two peptides are equipotent and may be selected based on other differentiating factors such as spectrum breadth or hemolytic activity.

Antifungal Peptides Candida albicans MIC Determination

Lipopeptide Derivatization for Enhanced Activity

Ranalexin, the parent peptide of the ranalexin family, serves as a scaffold for developing derivatives with enhanced pharmacological properties. A lipopeptide derivative, C13C3lexin, achieved MICs of 2-8 mg/L against Gram-positive bacteria and 2-16 mg/L against Gram-negative bacteria, representing a substantial improvement over the unmodified ranalexin [1]. Furthermore, PET imaging studies revealed that while ranalexin is rapidly cleared renally within 1 hour, the lipopeptide derivative exhibited extended blood circulation and a shift to hepatic accumulation, indicating improved pharmacokinetics [1].

Peptide Engineering Pharmacokinetics Lipopeptide Modification

Ranalexin-1G: Research & Industrial Applications


Broad-Spectrum Antimicrobial Screening

Ranalexin-1G is an ideal candidate for primary screening assays aimed at discovering broad-spectrum antimicrobial agents. Its demonstrated activity against Gram-positive, Gram-negative, and fungal targets [1] makes it a versatile tool for evaluating mechanisms of action and potential therapeutic applications across multiple pathogen classes, providing a more comprehensive assessment than narrower-spectrum peptides like temporins [1].

Gram-Positive Pathogen Research

When the research focus is specifically on Gram-positive pathogens, particularly Staphylococcus aureus, ranalexin-1G offers a clear advantage over alternative peptides like ranatuerin-1. Its MIC of 18 µM against S. aureus is 2.8-fold lower (more potent) than that of ranatuerin-1 (50 µM) [2][3]. This potency differential makes ranalexin-1G the superior choice for studies on S. aureus inhibition and for developing anti-staphylococcal strategies.

C. albicans Antifungal Research

For research projects focused on antifungal activity, particularly against Candida albicans, ranalexin-1G and ranatuerin-1 are equipotent with MICs of 70 µM [2][3]. In this scenario, selection between the two peptides can be based on secondary factors such as cost, availability, or the need for a specific spectrum of antibacterial activity. Ranalexin-1G's broader spectrum may be advantageous in polymicrobial infection models.

Peptide Engineering & Derivatization

Ranalexin-1G, as a member of the well-characterized ranalexin family, serves as an excellent scaffold for structure-activity relationship (SAR) studies and peptide engineering. The success of lipopeptide derivatization in enhancing both antimicrobial potency and pharmacokinetic properties of the parent ranalexin molecule [4] demonstrates the potential for rational design. Researchers can utilize ranalexin-1G as a base sequence for introducing modifications (e.g., lipidation, D-amino acid substitution) to improve drug-like characteristics for therapeutic development.

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